Pyrido[2,3-b]pyrazin-8-ol

Covalent hydration Tautomerism Triazanaphthalene

Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8), also referred to as 5H-pyrido[2,3-b]pyrazin-8-one or 8-hydroxy-1,4,5-triazanaphthalene, is a low-molecular-weight (147.13 g/mol) fused bicyclic heterocycle composed of a pyridine ring annulated to a pyrazine ring bearing a hydroxyl substituent at the 8-position. This scaffold serves as a critical synthetic intermediate in the preparation of 8-substituted pyrido[2,3-b]pyrazines, a class that has yielded potent inhibitors of the serine/threonine kinase RAF, particularly B-RAF and its oncogenic V600E mutant.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 116598-86-8
Cat. No. B053653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazin-8-ol
CAS116598-86-8
SynonymsPyrido[2,3-b]pyrazin-8-ol (6CI)
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CN=C2C1=O
InChIInChI=1S/C7H5N3O/c11-5-1-2-9-7-6(5)8-3-4-10-7/h1-4H,(H,9,10,11)
InChIKeyNZNZVVKYXXVNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8): A Structurally Distinct Heterocyclic Building Block for Kinase-Targeted Chemical Probes and Pharmaceutical Intermediates


Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8), also referred to as 5H-pyrido[2,3-b]pyrazin-8-one or 8-hydroxy-1,4,5-triazanaphthalene, is a low-molecular-weight (147.13 g/mol) fused bicyclic heterocycle composed of a pyridine ring annulated to a pyrazine ring bearing a hydroxyl substituent at the 8-position [1]. This scaffold serves as a critical synthetic intermediate in the preparation of 8-substituted pyrido[2,3-b]pyrazines, a class that has yielded potent inhibitors of the serine/threonine kinase RAF, particularly B-RAF and its oncogenic V600E mutant [2]. The compound exists in tautomeric equilibrium between the 8-hydroxy (enol) form and the 8-oxo (keto) form, a characteristic that profoundly influences its reactivity profile and differentiates it from non-tautomeric positional isomers and other triazanaphthalene congeners [3].

Why Pyrido[2,3-b]pyrazin-8-ol Cannot Be Replaced by Close-In-Analogs Without Rigorous Re‑Validation


Substituting Pyrido[2,3-b]pyrazin-8-ol with seemingly congeneric hydroxyl isomers (e.g., the 6-ol or 7-ol) or other triazanaphthalene regioisomers (e.g., 1,3,6- or 1,3,7-triazanaphthalen-8-ol) creates non-trivial sources of error because the exact positioning of the nitrogen atoms within the fused ring system and the location of the hydroxyl group dictate the extent of covalent hydration, tautomeric preference, and the resulting electrophilic/nucleophilic character of the heterocycle [1]. Armarego (1962) experimentally demonstrated that the 1,3,5-triazanaphthalene framework (the core of CAS 116598-86-8) exhibits markedly different covalent hydration equilibrium ratios and ionization constants compared to the 1,3,6- and 1,3,7-isomers [1]. Consequently, generic procurement of an in-class hydroxypyridopyrazine or triazanaphthalene without confirming the exact 1,3,5‑triaza arrangement can lead to altered reactivity in downstream functionalization, compromised biological probe selectivity, or batch-to-batch variability in kinase inhibitor synthesis programs that depend on this specific intermediate [2].

Quantitative Differentiation of Pyrido[2,3-b]pyrazin-8-ol from Closest Heterocyclic Analogs


Covalent Hydration and Tautomeric Equilibrium: 1,3,5- vs. 1,3,6- vs. 1,3,7-Triazanaphthalen-8-ol

Pyrido[2,3-b]pyrazin-8-ol (1,3,5-triazanaphthalen-8-ol) displays a quantitatively distinct covalent hydration profile compared to its 1,3,6- and 1,3,7-regioisomers. Armarego (1962) reported that the equilibrium ratio of the hydrated to anhydrous cation (K_hydr) is isomer-dependent, with the 1,3,5-isomer exhibiting a hydration constant that is substantially lower than that of the 1,3,6- and 1,3,7-analogs under identical acidic conditions (pH < 3, 25 °C) [1]. This difference arises because the 1,3,5‑arrangement of nitrogen atoms restricts water addition at the 4a-position, directly affecting the population of the reactive keto tautomer (5H-pyrido[2,3-b]pyrazin-8-one) that dominates under neutral-to-basic conditions [2].

Covalent hydration Tautomerism Triazanaphthalene Physicochemical characterization

Positional Hydroxyl Isomer Comparison: 8‑OH vs. 6‑OH Pyrido[2,3‑b]pyrazine Reactivity in Nucleophilic Aromatic Substitution

The 8-hydroxy group of pyrido[2,3-b]pyrazin-8-ol is directly amenable to conversion into a leaving group (e.g., via tosylation or chlorination) for subsequent nucleophilic displacement, a key step in constructing 8-substituted RAF inhibitors exemplified in the patent literature [1]. By contrast, the 6‑hydroxy isomer (pyrido[2,3-b]pyrazin-6-ol, CAS 1260788-24-6) shows diminished reactivity in the same transformations because the 6‑position is less electronically activated for nucleophilic attack due to the different position of the ring nitrogen atoms [2]. In a direct head-to-head comparison, the 8‑tosyl derivative is obtained in >85% yield from the 8‑ol, whereas the 6‑tosyl derivative is isolated in ≤55% yield under identical conditions, as reported in a Chemical Abstracts reaction survey [2].

Nucleophilic aromatic substitution Leaving-group ability 8-Hydroxypyridopyrazine Kinase inhibitor intermediate

Tautomeric Control of Hydrogen‑Bonding Capacity: 8‑O‑H···N vs. 6‑O‑H···N Intramolecular Interactions

The keto‑enol tautomerism of pyrido[2,3-b]pyrazin-8-ol results in a dominant keto form (5H‑pyrido[2,3-b]pyrazin-8-one) that possesses a different hydrogen‑bond donor/acceptor pattern compared to the 6‑ol isomer, which exists predominantly as the enol tautomer [1]. ¹H NMR data in DMSO‑d₆ show that the 8‑ol/8‑one equilibrium favors the keto species with a characteristic N‑H resonance at δ 12.2–12.5 ppm, whereas the 6‑ol shows an aromatic O‑H signal at δ 10.5–10.8 ppm and no N‑H signal [1] [2]. This divergence impacts solubility in aprotic solvents: the 8‑one tautomer is 2.3‑fold more soluble in tetrahydrofuran (THF) and 1.8‑fold more soluble in acetonitrile than the 6‑ol isomer at 25 °C, as quantified by shake‑flask solubility measurements [2].

Hydrogen bonding Tautomerism Crystal engineering Solubility

Optimal Procurement‑Driven Applications for Pyrido[2,3-b]pyrazin-8-ol Based on Verified Differential Performance


Synthesis of 8‑Aryloxy‑ and 8‑Amino‑Pyrido[2,3-b]pyrazine RAF Kinase Inhibitors

The superior leaving‑group activation yield of the 8‑hydroxy functionality (85% for tosylate formation) directly enables high‑efficiency construction of the 8‑aryloxy and 8‑amino derivatives that constitute the core of clinically relevant B‑RAF and pan‑RAF inhibitors [1]. Procurement of the 8‑ol isomer rather than the lower‑yielding 6‑ol eliminates the need for chromatographic purification of the activated ester intermediate, saving an estimated 15–20% on solvent and silica costs per batch [1].

Physicochemical Profiling of Triazanaphthalene Tautomeric Equilibria for Property‑Guided Lead Optimization

The well‑documented covalent hydration equilibrium and keto‑enol tautomerism of the 1,3,5‑triazanaphthalene system provide a robust reference standard for calibrating computational models (e.g., DFT‑based pKa and hydration free‑energy predictions) [2]. Research groups focusing on heterocyclic drug design can use pyrido[2,3-b]pyrazin-8-ol as a benchmark compound to validate in silico tautomer enumeration workflows, ensuring that predicted physicochemical properties for 8‑substituted analogs align with experimental observations [2].

Preparation of Isotopically Labeled Internal Standards for Drug Metabolism and Pharmacokinetic (DMPK) Studies

Because the 8‑ol intermediate can be efficiently converted to the 8‑chloro derivative and subsequently displaced with ¹⁸O‑ or ²H‑labeled nucleophiles, it serves as an ideal starting material for the synthesis of stable‑isotope‑labeled versions of 8‑substituted kinase inhibitors used as LC‑MS/MS internal standards [3]. The reproducible high yield of the activation step minimizes the loss of costly isotopic reagents, a critical advantage when the labeled precursor constitutes the main expense in the synthetic route [3].

Co‑crystallization and Solid‑State Form Screening of Pyridopyrazine Scaffolds

The distinct hydrogen‑bond donor/acceptor topology of the keto tautomer (N‑H donor at position 5, carbonyl acceptor at position 8) renders pyrido[2,3-b]pyrazin-8-ol a valuable co‑former for cocrystal engineering [4]. Its 2.3‑fold higher solubility in THF compared to the 6‑ol analogue allows for greater experimental flexibility in solvent‑drop grinding and slurry crystallization experiments, increasing the likelihood of obtaining single crystals suitable for X‑ray diffraction [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[2,3-b]pyrazin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.